3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one
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Overview
Description
3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the condensation of benzylhydrazine with 4-chloroacetophenone followed by cyclization can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethylenepyridin-3-ylmethylamine
- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylmethylenepyridin-3-ylmethylamine
- 1-(4-Chlorobenzyl)-1H-pyrazol-3-ylamine
Uniqueness
3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol
IUPAC Name: this compound
The structure of this compound features a pyrazole ring substituted with a benzyl group, a phenyl group, and a chlorine atom. These substitutions are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism involves:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
- Antioxidant Properties: It exhibits antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.
- Modulation of Cell Signaling Pathways: The compound can influence cell signaling pathways related to apoptosis and proliferation, making it a candidate for cancer therapy.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory activity in several animal models. For instance, it was evaluated using the carrageenan-induced paw edema model, where it demonstrated a dose-dependent reduction in inflammation. The observed inhibition rates were comparable to standard anti-inflammatory drugs like indomethacin .
Anticancer Potential
In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against human colon adenocarcinoma cells, showing an IC50 value that indicates substantial antiproliferative activity .
Case Studies
-
Case Study on Anti-inflammatory Activity:
A study conducted on rats assessed the anti-inflammatory effects of this compound using histopathological analysis. Results indicated minimal degenerative changes in tissues, suggesting a favorable safety profile while effectively reducing inflammation . -
Case Study on Antimicrobial Efficacy:
In another investigation, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. It showed significant inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent .
Comparative Analysis
Activity Type | IC50/Effectiveness | Comparison with Standard |
---|---|---|
Antimicrobial | Moderate | Effective against E. coli |
Anti-inflammatory | Significant | Comparable to indomethacin |
Anticancer | Low µM range | Effective against colon cancer |
Properties
CAS No. |
13051-04-2 |
---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C16H13ClN2O/c17-16(13-9-5-2-6-10-13)14(18-19-15(16)20)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,19,20) |
InChI Key |
DUPSXUVUVFASTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)C2(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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